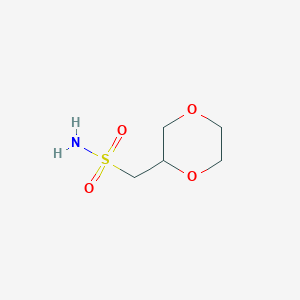
(1,4-Dioxan-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,4-Dioxan-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1566799-63-0. It has a molecular weight of 181.21 . The IUPAC name for this compound is (1,4-dioxan-2-yl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for “(1,4-Dioxan-2-yl)methanesulfonamide” is 1S/C5H11NO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2,(H2,6,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(1,4-Dioxan-2-yl)methanesulfonamide” is a powder that is stored at room temperature .
Scientific Research Applications
Genotoxicity and Carcinogenicity Assessment
1,4-Dioxane is acknowledged for its genotoxic hepatocarcinogenic properties, inducing liver tumors when administered to rodents. A study delved into the mutagenic mode of action (MOA) of 1,4-dioxane, revealing its genotoxic characteristic and suggesting a link between its mutagenic MOA and liver carcinogenesis in rats. Another research emphasized the clastogenic property of 1,4-dioxane in rat liver, further associating its exposure with chromosomal breakage, primarily responsible for the formation of micronuclei in the liver and bone marrow of mice (Gi et al., 2018; Roy et al., 2005).
Anti-inflammatory and Antifouling Properties
Methanesulfonamide derivatives, specifically N-(4-arylamidophenyl) methanesulfonamide, have shown significant anti-inflammatory activity in studies. These findings underscore its potential in medical and therapeutic applications. Additionally, a separate investigation identified diindol-3-ylmethanes as potent antifouling compounds, demonstrating moderate to strong inhibitory effects against larval settlement of marine organisms, thereby marking its significance in marine and environmental science (Lou et al., 2004; Wang et al., 2015).
Mechanism of Action in Hepatic Inflammation
A study on 1,4-Dioxane revealed its potential role in inducing hepatic inflammation in mice. This inflammation is suggested to be mediated by the gut microbiome, where exposure to dioxane might lead to the production of lipopolysaccharides by certain gut microbiota. These lipopolysaccharides could then contribute to hepatic inflammation, offering a novel insight into the hepatotoxicity of dioxane and emphasizing the importance of considering environmentally relevant concentrations of dioxane exposure (Zhou et al., 2020).
Safety and Hazards
The safety information for “(1,4-Dioxan-2-yl)methanesulfonamide” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and storing in a well-ventilated place (P403+P233) .
properties
IUPAC Name |
1,4-dioxan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRKFLCODDGHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dioxan-2-yl)methanesulfonamide | |
CAS RN |
1566799-63-0 |
Source


|
| Record name | (1,4-dioxan-2-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2732970.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2732972.png)
![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2732973.png)
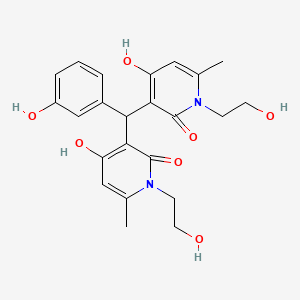
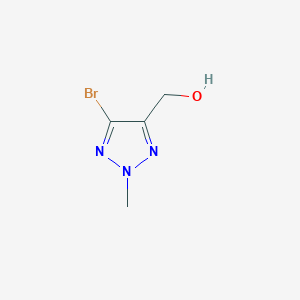

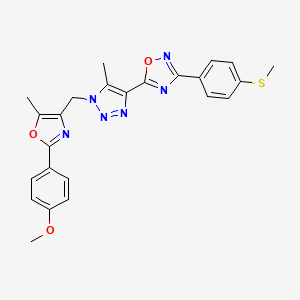
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2732981.png)

![2-{[2-(dimethylamino)ethyl]thio}-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2732987.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)
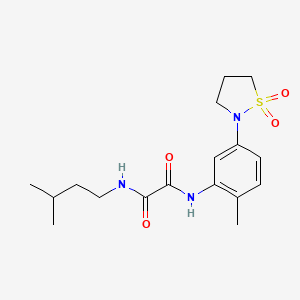
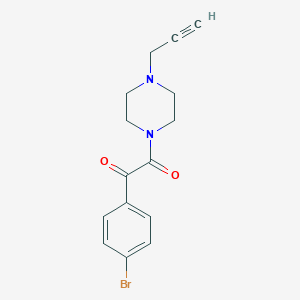
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2732992.png)